Butyl 3-methoxybutyl decanedioate
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Overview
Description
Butyl 3-methoxybutyl decanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents. This compound is synthesized through the esterification of butyl alcohol and 3-methoxybutyl alcohol with decanedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-methoxybutyl decanedioate typically involves the esterification reaction between butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Butyl alcohol+3-methoxybutyl alcohol+Decanedioic acidAcid catalystButyl 3-methoxybutyl decanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-methoxybutyl decanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohols and decanedioic acid.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Butyl 3-methoxybutyl decanedioate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of perfumes, flavorings, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Butyl 3-methoxybutyl decanedioate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding alcohols and decanedioic acid. The molecular targets include esterases and lipases, which are enzymes that hydrolyze ester bonds.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: An ester with a similar structure but different alcohol component.
Ethyl 3-methoxybutyl decanedioate: Similar ester with ethyl alcohol instead of butyl alcohol.
Methyl 3-methoxybutyl decanedioate: Similar ester with methyl alcohol instead of butyl alcohol.
Uniqueness
Butyl 3-methoxybutyl decanedioate is unique due to its specific combination of butyl and 3-methoxybutyl alcohols with decanedioic acid, which imparts distinct physical and chemical properties. Its specific structure allows for unique applications in various fields, particularly in the production of fragrances and as a plasticizer.
Properties
CAS No. |
61286-44-0 |
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Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-O-butyl 10-O-(3-methoxybutyl) decanedioate |
InChI |
InChI=1S/C19H36O5/c1-4-5-15-23-18(20)12-10-8-6-7-9-11-13-19(21)24-16-14-17(2)22-3/h17H,4-16H2,1-3H3 |
InChI Key |
KSUVVQFWESCOPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
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